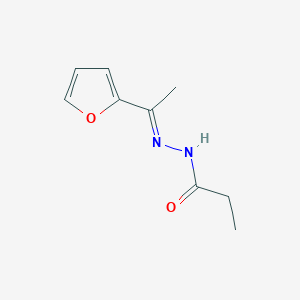

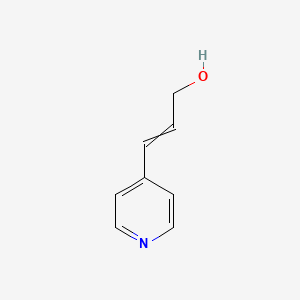

3-吡啶-4-基丙-2-烯-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis AnalysisThe synthesis of related pyridin-3-ol derivatives has been described in various studies. A notable example includes the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol through alkylation and reductive amination processes (Filichev & Pedersen, 2003). This illustrates a methodological approach to synthesizing structurally similar compounds, which could provide insights into synthesizing “3-Pyridin-4-ylprop-2-en-1-ol.”

Molecular Structure Analysis

Studies on supramolecular structures, such as those constructed from pyridinyl and pyrimidinyl derivatives, offer valuable insights into the molecular structure analysis of “3-Pyridin-4-ylprop-2-en-1-ol” (Cheng et al., 2011). These analyses reveal polarized molecular-electronic structures and highlight the role of hydrogen bonding and aromatic π-π stacking in stabilizing molecular structures.

Chemical Reactions and Properties

The reactivity of pyridin-3-ol derivatives towards various reagents and conditions has been explored. For instance, Mn(III)-mediated reactions of cyclopropanols with vinyl azides leading to the synthesis of pyridine derivatives underline the potential chemical reactions “3-Pyridin-4-ylprop-2-en-1-ol” might undergo (Wang & Chiba, 2009).

Physical Properties Analysis

Research on the physical properties of pyridin-3-ol derivatives, such as their solubility, crystalline form, and molecular weight, provides a foundation for understanding the physical characteristics of “3-Pyridin-4-ylprop-2-en-1-ol” (Nelson et al., 1988). These studies help in understanding how structural modifications impact physical properties.

Chemical Properties Analysis

The chemical properties of “3-Pyridin-4-ylprop-2-en-1-ol” can be inferred from studies on similar compounds. For example, the work on the synthesis, characterization, and antimicrobial properties of oligomer and monomer/oligomer–metal complexes of 2-[(Pyridine-3-yl-methylene)amino]phenol provides insights into the chemical behavior and potential applications of pyridin-3-ol derivatives (Kaya et al., 2009).

科学研究应用

有机催化

研究的一个领域集中在使用3-吡啶-4-基丙-2-烯-1-醇衍生物作为有机催化剂。例如,发现一种衍生物能有效催化不对称的迈克尔加成反应,展示出良好至高产率和优异的对映选择性。研究表明,催化剂和反应物β-硝基苯乙烯之间可能形成氢键,促进了催化过程。这一发现具有重要意义,突显了这类化合物在不对称合成中的潜力,这是制备手性药物和精细化学品的关键领域(Cui Yan-fang, 2008)。

超分子化学

另一项研究探讨了使用含有3-吡啶-4-基丙-2-烯-1-醇衍生物的复合物自组装形成氢键超分子结构。研究表明,这些复合物可以通过氢键形成分层结构,显示了这类化合物在设计和开发新型超分子材料中的潜力。这些材料在分子识别、传感和催化等领域可能具有应用(Michael M. Bishop et al., 2005)。

药物化学

在药物化学领域,研究了3-吡啶-4-基丙-2-烯-1-醇衍生物的药用潜力。一项研究合成了包含3-芳基-1-吡啶-3-基丙-2-烯-1-酮骨架的2,3′-联吡啶衍生物,并评估了它们的抗阿尔茨海默病和抗COX-2活性。结果表明,这些化合物可以作为开发针对阿尔茨海默病和炎症相关疾病的新治疗药物的引物(F. Attaby et al., 2009)。

作用机制

Target of Action

It’s worth noting that pyridine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that pyridine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the activity of the target .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical pathways due to their versatile nature .

Result of Action

It’s known that pyridine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Pyridin-4-ylprop-2-en-1-ol . These factors can include pH, temperature, presence of other molecules, and more.

生化分析

Biochemical Properties

3-Pyridin-4-ylprop-2-en-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage .

Cellular Effects

The effects of 3-Pyridin-4-ylprop-2-en-1-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate signaling pathways involved in cell proliferation and differentiation, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating these pathways, 3-Pyridin-4-ylprop-2-en-1-ol can promote cell growth and division .

Molecular Mechanism

For instance, 3-Pyridin-4-ylprop-2-en-1-ol has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access. This inhibition can result in the downregulation of signaling pathways involved in cell proliferation and survival . Conversely, this compound can also activate enzymes by inducing conformational changes that enhance their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyridin-4-ylprop-2-en-1-ol can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat .

Dosage Effects in Animal Models

The effects of 3-Pyridin-4-ylprop-2-en-1-ol vary with different dosages in animal models. At low doses, this compound can promote beneficial effects, such as enhanced cell proliferation and protection against oxidative stress. At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

3-Pyridin-4-ylprop-2-en-1-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted from the body .

Transport and Distribution

The transport and distribution of 3-Pyridin-4-ylprop-2-en-1-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins .

Subcellular Localization

The subcellular localization of 3-Pyridin-4-ylprop-2-en-1-ol plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications .

属性

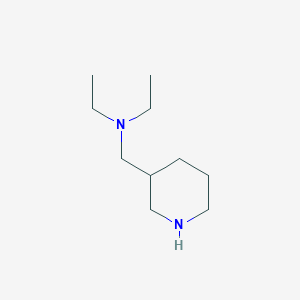

IUPAC Name |

3-pyridin-4-ylprop-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUSHUQYGDYSIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。